molecular formula C11H10F2N2O3 B1411533 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde CAS No. 1779119-92-4

4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde

Cat. No. B1411533
M. Wt: 256.21 g/mol
InChI Key: TVTOKYXZOXERDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde, also known as DFPNB, is a chemical compound that has gained significant attention in scientific research due to its various applications in the field of medicine and biochemistry.

Mechanism Of Action

The exact mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde is still not fully understood. However, it has been proposed that 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde may exert its pharmacological effects by inhibiting various enzymes and signaling pathways involved in inflammation and cancer progression.

Biochemical And Physiological Effects

4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has been shown to exhibit various biochemical and physiological effects, including the inhibition of nitric oxide production, the suppression of pro-inflammatory cytokines, and the induction of apoptosis in cancer cells. 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has also been found to modulate various signaling pathways, including the NF-κB and MAPK pathways.

Advantages And Limitations For Lab Experiments

4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde offers several advantages for use in lab experiments, including its high purity and stability, as well as its relatively low toxicity. However, one of the main limitations of 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde is its limited solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Another possible direction is to explore the use of 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde as a tool for studying various signaling pathways and biochemical processes in cells. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde and to optimize its pharmacological properties.
Conclusion:
In conclusion, 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde is a chemical compound that has shown promising applications in medicinal chemistry and biochemistry. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a potential drug candidate for the treatment of various diseases. While there are still many unanswered questions regarding the mechanism of action and pharmacological properties of 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde, further research in this area has the potential to lead to the development of new and effective therapies for a range of diseases.

Scientific Research Applications

4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has also been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

4-(3,3-difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O3/c12-11(13)3-4-14(7-11)9-2-1-8(6-16)10(5-9)15(17)18/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTOKYXZOXERDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=CC(=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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